6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a triazinyl group. The presence of dimethylamino groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone typically involves multiple steps. One common method includes the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with 2-methyl-3(2H)-pyridazinone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones .
Scientific Research Applications
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The triazinyl group plays a crucial role in binding to the target sites, while the pyridazinone core enhances its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone
- 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
Uniqueness
Compared to similar compounds, 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone exhibits unique properties due to the presence of the methyl group at the 2-position of the pyridazinone core. This structural variation can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-17(2)10-13-11(18(3)4)15-12(14-10)21-8-6-7-9(20)19(5)16-8/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKNKGLNOUVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.